1-(2,2-Dibromoethenyl)cyclopropan

Übersicht

Beschreibung

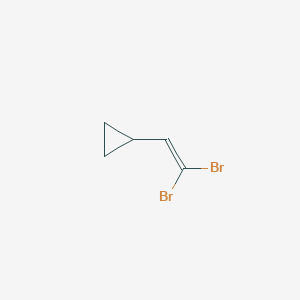

1-(2,2-Dibromoethenyl)cyclopropane is a chemical compound with the molecular formula C5H6Br2 and a molecular weight of 225.91 g/mol . This compound features a cyclopropane ring substituted with a dibromoethenyl group, making it a unique and interesting molecule for various scientific research applications .

Wissenschaftliche Forschungsanwendungen

1-(2,2-Dibromoethenyl)cyclopropane has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Industry: The compound is utilized in the production of various chemical products and materials.

Wirkmechanismus

Target of Action

1-(2,2-Dibromoethenyl)cyclopropane is a chemical compound used in proteomics research The specific targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It is known to be an intermediate in the synthesis of Efavirenz-d4

Biochemical Pathways

As it is an intermediate in the synthesis of Efavirenz-d4 , it may be involved in the pathways related to the action of Efavirenz-d4.

Result of Action

As it is an intermediate in the synthesis of Efavirenz-d4 , its effects may be related to the action of Efavirenz-d4.

Vorbereitungsmethoden

The synthesis of 1-(2,2-Dibromoethenyl)cyclopropane can be achieved through several methods. One common approach involves the reaction of cyclopropane derivatives with brominated reagents under specific conditions . For instance, the reaction of 3-chloro-2-(chloromethyl)propene with bromoform in the presence of sodium hydroxide and pinacol can yield 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane . This intermediate can then be further processed to obtain 1-(2,2-Dibromoethenyl)cyclopropane.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-(2,2-Dibromoethenyl)cyclopropane undergoes various chemical reactions, including:

Substitution Reactions: The dibromoethenyl group can participate in nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to yield less brominated derivatives.

Addition Reactions: The double bond in the dibromoethenyl group can participate in addition reactions with various reagents, leading to the formation of different cyclopropane derivatives.

Common reagents used in these reactions include sodium hydroxide, bromoform, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

1-(2,2-Dibromoethenyl)cyclopropane can be compared with other similar compounds, such as:

2,2-Dichloro-1-methylenecyclopropane: This compound contains a cyclopropane ring with a methylene substituent and two chlorine atoms.

1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: An intermediate in the synthesis of 1-(2,2-Dibromoethenyl)cyclopropane, it shares similar structural features but differs in its chemical properties and reactivity.

Biologische Aktivität

1-(2,2-Dibromoethenyl)cyclopropane is a compound of significant interest in the field of chemical biology and toxicology. Its structure features a cyclopropane ring, which is known to enhance biological activity due to its unique strain and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-(2,2-Dibromoethenyl)cyclopropane is . The presence of bromine atoms contributes to its reactivity and potential biological effects. The cyclopropane moiety is particularly notable for its ability to participate in various chemical reactions, which can lead to diverse biological interactions.

Mechanisms of Biological Activity

1-(2,2-Dibromoethenyl)cyclopropane exhibits biological activity primarily through its interaction with cellular targets. The compound's reactivity allows it to form adducts with proteins and nucleic acids, potentially disrupting normal cellular functions.

Key Mechanisms:

- Protein Binding: The compound may covalently bind to proteins, altering their function and leading to cytotoxic effects.

- Nuclear Interactions: It can interact with DNA, potentially causing mutations or disrupting replication processes.

Toxicological Profile

The toxicological profile of 1-(2,2-Dibromoethenyl)cyclopropane has been studied in various models, revealing significant insights into its safety and potential risks.

Acute Toxicity Studies

Research indicates that exposure to high concentrations can lead to acute toxicity characterized by symptoms such as:

- Neurological disturbances

- Gastrointestinal distress

- Skin irritation

Table 1: Acute Toxicity Data

| Study Reference | Organism | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Rats | 50 | Salivation, ataxia | |

| Mice | 30 | Choreoathetotic movements | |

| Zebrafish | LC50 values | Craniofacial abnormalities |

Case Studies

Several studies have investigated the effects of 1-(2,2-Dibromoethenyl)cyclopropane in both laboratory and field settings.

Study 1: Developmental Neurotoxicity in Zebrafish

A study conducted on zebrafish embryos demonstrated that exposure to the compound resulted in body axis curvature and spasms at doses approaching the LC50. These findings suggest that the neurotoxic effects observed in mammals may also be present in aquatic models, indicating a potential risk for developmental abnormalities in exposed populations .

Study 2: Protein Interaction Analysis

In vitro studies have shown that 1-(2,2-Dibromoethenyl)cyclopropane binds covalently to hepatic proteins. This interaction was less pronounced than with other compounds but still significant enough to warrant further investigation into its long-term effects on liver function .

Eigenschaften

IUPAC Name |

2,2-dibromoethenylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2/c6-5(7)3-4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBNUEQKNNQJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383156 | |

| Record name | 1-(2,2-DIBROMOETHENYL)CYCLOPROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122244-78-4 | |

| Record name | 1-(2,2-DIBROMOETHENYL)CYCLOPROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.